molecular formula C12H15NO2 B2724669 N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 1090498-41-1

N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B2724669
CAS No.: 1090498-41-1
M. Wt: 205.257
InChI Key: KALYWWSAHMRRQE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a chromene ring system with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the reaction of 2-hydroxybenzaldehyde with Meldrum’s acid and isocyanides in a three-component condensation reaction. This reaction is carried out in dichloromethane at room temperature without the need for catalysts . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry DMF in the presence of DIEA and propyl phosphoric acid anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the chromene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike coumarin and 4-hydroxycoumarin, this compound features a carboxamide group and N,N-dimethyl substitution, which may enhance its stability and biological activity.

Properties

IUPAC Name

N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)12(14)10-7-9-5-3-4-6-11(9)15-8-10/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALYWWSAHMRRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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